![molecular formula C20H14 B14330515 1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene CAS No. 98791-45-8](/img/structure/B14330515.png)
1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene is a polycyclic aromatic hydrocarbon (PAH) that belongs to the class of cyclopenta-fused PAHs. These compounds are characterized by their unique structure, which includes at least one externally fused unsaturated five-membered ring.
準備方法
The synthesis of 1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene typically involves indirect methods, such as the reduction of pyrene derivatives and subsequent cyclization reactions. One common approach includes the hydrogenation of pyrene to produce intermediates like 4,5,9,10-tetrahydropyrene and 1,2,3,6,7,8-hexahydropyrene, followed by cyclization to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides, which are highly reactive intermediates.
Reduction: Hydrogenation reactions can further reduce the compound to form more saturated derivatives.
科学的研究の応用
1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene has been extensively studied for its mutagenic properties. It has been shown to exhibit bacterial mutagenicity, making it a valuable compound for studying genetic mutations and their mechanisms . Additionally, its unique structure and reactivity make it a useful building block in materials science, particularly in the development of novel organic materials with specific electronic and photophysical properties .
In biology and medicine, this compound’s mutagenic properties are leveraged to understand the effects of environmental pollutants on genetic material, contributing to risk assessment and regulatory measures .
作用機序
The mutagenic effects of 1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene are primarily due to its ability to form reactive epoxides upon oxidation. These epoxides can interact with DNA, leading to mutations. The compound’s molecular targets include nucleophilic sites within the DNA, where it forms covalent bonds, disrupting the normal base-pairing and leading to genetic mutations .
類似化合物との比較
1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene is part of a family of dicyclopenta-fused pyrenes, which also includes:
- 1,2,4,5-Tetrahydrodicyclopenta[CD,MN]pyrene
- 5,6,7,8-Tetrahydrodicyclopenta[CD,FG]pyrene
Compared to these similar compounds, this compound is unique due to its specific fusion pattern and the resulting electronic properties. This uniqueness makes it particularly valuable for studying the structure-activity relationships within this class of compounds and for developing specialized materials with tailored properties .
特性
CAS番号 |
98791-45-8 |
|---|---|
分子式 |
C20H14 |
分子量 |
254.3 g/mol |
IUPAC名 |
hexacyclo[10.6.1.14,18.02,10.03,7.015,19]icosa-1(18),2(10),3(7),4(20),8,11,15(19),16-octaene |
InChI |
InChI=1S/C20H14/c1-5-13-9-16-8-4-12-2-6-14-10-15-7-3-11(1)17(13)19(15)20(16)18(12)14/h3-4,7-10H,1-2,5-6H2 |
InChIキー |
RYUHTEPDEJCLSN-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC3=C4C5=C(CCC5=CC6=C4C2=C1C=C6)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




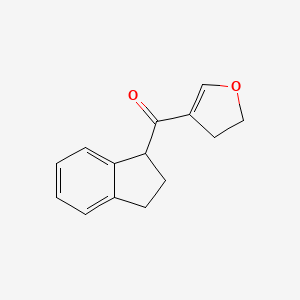
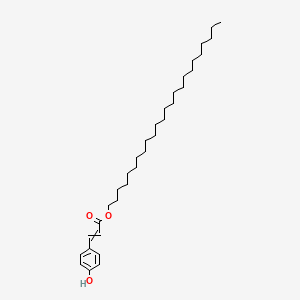

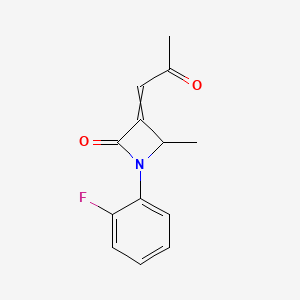
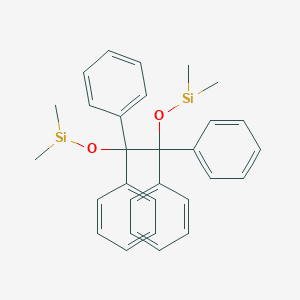
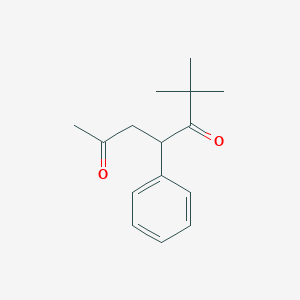
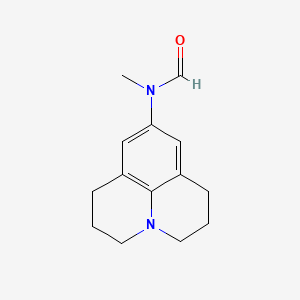
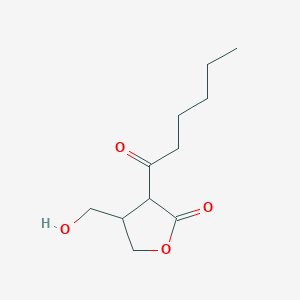
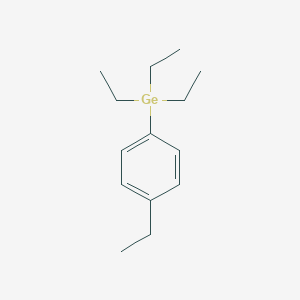
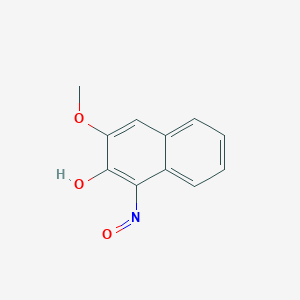
amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
![4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol](/img/structure/B14330525.png)
